molecular formula C12H13BrFNO2 B8229708 (4-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone

(4-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone

Cat. No.: B8229708
M. Wt: 302.14 g/mol
InChI Key: RSFQMFRRXWSPHH-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H13BrFNO2 It is characterized by the presence of a bromine, fluorine, and methyl group on a phenyl ring, along with a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoro-6-methylbenzaldehyde and morpholine.

    Reaction: The aldehyde group of 4-bromo-2-fluoro-6-methylbenzaldehyde is reacted with morpholine in the presence of a suitable catalyst, such as acetic acid, to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methanone group can be involved in oxidation and reduction reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-iodo-2-fluoro-6-methylphenyl derivatives.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

(4-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the morpholino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(morpholino)methanone
  • (4-Bromo-2-fluoro-6-methylphenyl)(piperidino)methanone

Uniqueness

(4-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone is unique due to the specific combination of substituents on the phenyl ring and the presence of the morpholino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-bromo-2-fluoro-6-methylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c1-8-6-9(13)7-10(14)11(8)12(16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFQMFRRXWSPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N2CCOCC2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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